molecular formula C15H22N2O2 B7918437 [3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid

[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7918437
M. Wt: 262.35 g/mol
InChI Key: HLTRPQCRGRDNMY-UHFFFAOYSA-N
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Description

[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a benzyl-methyl-amino group at the 3-position and an acetic acid moiety at the 1-position.

Properties

IUPAC Name

2-[3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRPQCRGRDNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on neurotransmitter modulation, enzyme interactions, and implications for various diseases.

1. Neurotransmitter Modulation

Research indicates that this compound exhibits notable activity in modulating neurotransmitter systems, particularly within the central nervous system. It has been linked to potential antidepressant effects through its interaction with serotonin and dopamine receptors, suggesting a role in mood regulation and anxiety disorders.

2. Enzyme Interactions

The compound has been studied for its interactions with various enzymes, particularly cholinesterases (AChE and BuChE). In vitro studies demonstrate that it can inhibit these enzymes, which are crucial in the breakdown of neurotransmitters like acetylcholine. This inhibition could enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. A detailed SAR analysis has shown that modifications to the piperidine ring and substituents can significantly affect biological activity. For instance, variations in the benzyl group or alterations in the methyl amino substitution have been correlated with changes in receptor affinity and enzyme inhibition potency .

Case Study 1: Antidepressant Activity

In a study exploring the antidepressant potential of piperidine derivatives, this compound was administered to animal models exhibiting depressive-like behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Case Study 2: Alzheimer’s Disease

A separate investigation focused on the compound's ability to inhibit AChE activity in vitro. The results demonstrated a potent inhibitory effect, with an IC50 value indicating effective concentrations for therapeutic use. This positions the compound as a promising candidate for further development in Alzheimer's treatment strategies .

Research Findings

Biological Activity Findings
Neurotransmitter ModulationExhibits potential antidepressant activity; modulates serotonin and dopamine receptors.
Enzyme InhibitionInhibits AChE and BuChE; enhances cholinergic signaling, relevant for Alzheimer's therapy .
Structure-Activity RelationshipModifications to structure significantly impact potency and receptor affinity .

Scientific Research Applications

Scientific Research Applications

The primary applications of [3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid include:

  • Pharmaceutical Development
    • The compound is being explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders.
  • Neurotransmitter Modulation
    • Research indicates that this compound may have effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This activity suggests potential applications in treating conditions like depression and anxiety disorders.
  • Antitumor Activity
    • Preliminary studies have shown that derivatives of this compound exhibit antitumor properties. For instance, compounds with similar piperidine structures were evaluated for their efficacy against various cancer cell lines, demonstrating significant inhibitory effects on tumor growth .

Case Studies

Several case studies have examined the efficacy and safety of this compound:

  • Study on Neuroprotective Effects : A study investigated the neuroprotective properties of this compound by assessing its ability to inhibit acetylcholinesterase (AChE) activity, which is linked to Alzheimer's disease. Results indicated that certain analogs showed promising inhibition rates, suggesting potential use in Alzheimer's therapy .
  • Antitumor Efficacy : In vivo studies using xenograft models demonstrated that compounds derived from this compound significantly reduced tumor viability in aggressive cancer types such as triple-negative breast cancer. The compound was administered at varying dosages, with notable reductions in tumor size observed .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or creating prodrug derivatives.

Alcohol Catalyst/Conditions Product Yield Source
MethanolH₂SO₄, refluxMethyl ester85%
EthanolDCC, DMAPEthyl ester78%
Benzyl alcoholSOCl₂, 60°CBenzyl ester91%

This reaction preserves the piperidine and benzyl-methyl-amino groups while enhancing lipophilicity for membrane permeability studies .

Amidation Reactions

The acetic acid moiety reacts with primary or secondary amines to form amides, a key step in drug conjugate synthesis.

Amine Coupling Agent Product Application
Glycine methyl esterEDC/HOBtGlycinamide derivativePeptidomimetic studies
AnilineDCCN-PhenylamideBioactivity screening
MorpholineCDIMorpholinylamideSolubility enhancement

Amidation occurs at room temperature with yields >70%, as confirmed by HPLC analysis .

Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO₂, generating a secondary amine derivative:

C15H22N2O2ΔC14H22N2O+CO2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2 \xrightarrow{\Delta} \text{C}_{14}\text{H}_{22}\text{N}_2\text{O} + \text{CO}_2 \uparrow

This reaction simplifies the structure for SAR studies targeting neurological receptors .

Oxidation Reactions

The tertiary amine group undergoes oxidation with peroxides or metal catalysts:

  • Peracetic acid : Forms N-oxide derivatives, increasing polarity for chromatographic separation.

  • KMnO₄/H₂SO₄ : Degrades the benzyl ring to benzoic acid under harsh conditions.

Alkylation/Quaternization

The benzyl-methyl-amino group reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility:

R3N+CH3IR3N+CH3I\text{R}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{R}_3\text{N}^+\text{CH}_3 \cdot \text{I}^-

This property is exploited in ion-pair chromatography .

Interaction with Biological Targets

While not a classical reaction, binding studies reveal:

Target Binding Affinity (Kd) Assay Type
DPP-4 enzyme12 nMFluorescence quenching
μ-Opioid receptor480 nMRadioligand binding
Serotonin transporter>1 µMCompetitive ELISA

Data suggest selective inhibition of DPP-4, relevant for diabetes therapeutics .

Comparative Reactivity with Analogues

Compound Esterification Rate Amidation Yield Unique Reactivity
[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acidHigh (85–91%)70–80%Stable N-oxide formation
[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acidModerate (75%)65%Enhanced alkylation kinetics
[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acidSimilar to R-isomer72%Stereospecific DPP-4 inhibition

Structural modifications (e.g., ethyl vs. methyl, stereochemistry) fine-tune reactivity and bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Piperidine-Acetic Acid Family

Key structural analogs, primarily from Fluorochem and CymitQuimica, highlight variations in substituents and stereochemistry (Table 1). These modifications influence physicochemical properties and receptor interactions.

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituent Modifications Key Features Reference
[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid 3-position: Benzyl-methyl-amino; 1-position: Acetic acid Potential CNS activity due to piperidine core
[4-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid Cyclohexyl backbone; Benzyloxycarbonyl group Enhanced lipophilicity
2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol Pyrrolidine ring; Ethanol moiety Reduced acidity vs. acetic acid
[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol Ethyl-amino group; Cyclohexyl backbone Altered steric hindrance
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Isopropyl substitution; Methyl-pyrrolidine Potential for improved metabolic stability

Key Observations :

  • Acetic Acid vs.
  • Substituent Effects: Benzyl-methyl-amino groups favor interactions with hydrophobic pockets in receptors, while bulkier substituents (e.g., benzyloxycarbonyl-isopropyl) may reduce bioavailability due to increased molecular weight .

Pharmacological Activity of Related Compounds

Analogs with Anti-Inflammatory and Analgesic Properties
  • Compound 8b : A piperidine-acetic acid derivative (2-(2-(4-((3-(4-(4-Carbamoylbenzyl)piperidin-1-yl)propyl)(3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)-2-oxoethoxy)acetic acid) demonstrated dual inhibition of mu opioid and chemokine receptors, suggesting a mechanism for inflammatory and neuropathic pain relief .
  • COX-2 Selective Inhibitors: Compound 1 [(2-{[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid] showed high selectivity for COX-2, reducing inflammation without gastric toxicity. This highlights the importance of the acetic acid group in modulating enzyme selectivity .
PPAR Receptor Ligands

A PPARγ ligand, 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl} isoquinoline, shares a piperidine backbone but lacks the acetic acid moiety, underscoring the role of carboxylic acid groups in nuclear receptor activation .

Physicochemical Properties

  • Lipophilicity (logP): The benzyl-methyl-amino group increases hydrophobicity (predicted logP ~2.5), whereas ethanol-containing analogs (e.g., 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol) exhibit lower logP values (~1.8), favoring solubility .
  • Acid Dissociation Constant (pKa): The acetic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing water solubility compared to neutral ethanol derivatives .

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